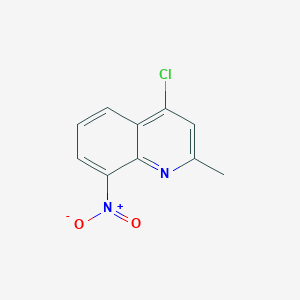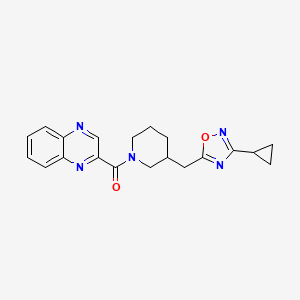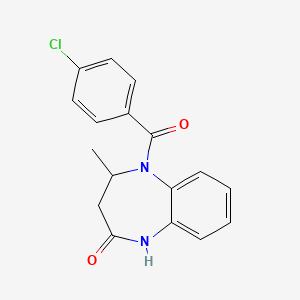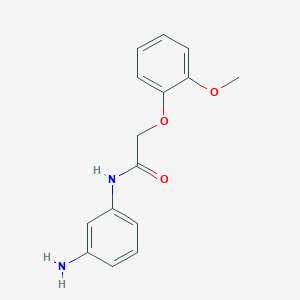
N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide” is an amide derivative. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also has a 2,3-dimethylphenyl group, which is a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with methyl groups (-CH3) attached to the 2nd and 3rd carbon atoms of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring and the 2,3-dimethylphenyl group, along with the amide functional group. The furan ring and phenyl group are both aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some reactivity based on its functional groups. The amide group can undergo hydrolysis in acidic or basic conditions to yield an acid and an amine. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling/melting points .Scientific Research Applications
Catalytic Activity in Chemical Reactions
N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide and related compounds have been shown to be effective in various chemical reactions. For instance, similar compounds have been used as ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes. These reactions are significant for producing internal alkynes with great diversity, as demonstrated by Ying Chen et al. (2023) in "Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides" (Chen et al., 2023).
Synthesis of Oxalamides
Compounds such as this compound are useful in the synthesis of various oxalamides. In research by V. Mamedov et al. (2016), a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides was developed. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the versatility of these compounds in synthesis (Mamedov et al., 2016).
Enhancing Catalytic Activity
Additionally, these compounds have been found to enhance catalytic activity in certain chemical processes. For example, Subhajit Bhunia et al. (2017) showed that N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, is effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling coupling of a broad range of (hetero)aryl bromides (Bhunia et al., 2017).
Pharmaceutical Applications
Furthermore, compounds with similar structures have been investigated for potential pharmaceutical applications. M. Urbano et al. (2011) explored the structure-activity relationships of chemical modulators targeting the S1P(4) receptor, indicating potential therapeutic applications in treating influenza virus infection and other clinical conditions (Urbano et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with indole and benzimidazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s known that indole derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-6-4-7-13(12(11)2)19-17(21)16(20)18-10-15(22-3)14-8-5-9-23-14/h4-9,15H,10H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJUSKIWRHJUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)
![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2799586.png)
![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)


![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)




![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)
